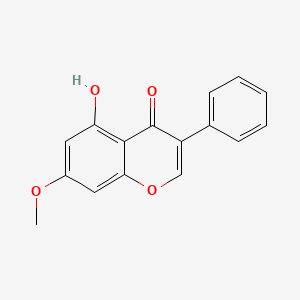

5-Hydroxy-7-methoxyisoflavone

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

19725-43-0 |

|---|---|

Formule moléculaire |

C16H12O4 |

Poids moléculaire |

268.26 |

Synonymes |

5-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one; 5-Hydroxy-7-methoxyisoflavone |

Origine du produit |

United States |

Natural Occurrence and Phytochemical Investigations of 5 Hydroxy 7 Methoxyisoflavone

Identification and Isolation from Botanical Sources

The presence of 5-hydroxy-7-methoxyisoflavone in the plant kingdom is not ubiquitous, with its occurrence being more pronounced in specific plant families and genera. The isolation and characterization of this compound from its natural matrices involve a series of sophisticated phytochemical techniques.

Plant Families and Genera Rich in this compound

Phytochemical investigations have primarily identified this compound in the rhizomes of Kaempferia parviflora, a member of the Zingiberaceae family. researchgate.net This plant, native to Southeast Asia, is a significant source of various methoxylated flavonoids, including this compound and its derivatives. researchgate.net

While isoflavones, as a broader class, are characteristic secondary metabolites of the Leguminosae (Fabaceae) family, being abundant in plants like soybeans (Glycine max), the specific distribution of this compound within this family is not as extensively documented. nih.gov Research on other plant families has also revealed the presence of structurally similar methoxylated flavonoids. For instance, an ethanolic extract of Turnera diffusa (family Passifloraceae) was found to contain 5-hydroxy-7,3',4'-trimethoxyflavone, a related compound. plantbreedbio.org Similarly, the antifungal compound 5-hydroxy-7,4'-dimethoxyflavone has been isolated from Combretum zeyheri of the Combretaceae family. nih.gov

The following table summarizes the key botanical sources of this compound and related methoxylated flavonoids.

| Plant Species | Family | Compound(s) Identified |

| Kaempferia parviflora | Zingiberaceae | This compound and its derivatives |

| Turnera diffusa | Passifloraceae | 5-Hydroxy-7,3',4'-trimethoxyflavone |

| Combretum zeyheri | Combretaceae | 5-Hydroxy-7,4'-dimethoxyflavone |

| Glycine max (Soybean) | Leguminosae | General isoflavones (e.g., daidzein (B1669772), genistein) |

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from plant material necessitates a multi-step process involving extraction and subsequent purification. The choice of methodology depends on the chemical properties of the compound and the nature of the plant matrix.

A common initial step is solvent extraction. For instance, dried rhizomes of Kaempferia parviflora have been subjected to boiling in 70% (v/v) methanol (B129727) to extract methoxyflavone derivatives. researchgate.net Following extraction, the crude extract is concentrated to yield a residue.

For the purification of this compound and its derivatives, chromatographic techniques are indispensable. Column chromatography using silica (B1680970) gel as the stationary phase is a widely employed method. The separation of compounds is achieved by eluting the column with a solvent system of increasing polarity. In the case of Kaempferia parviflora extracts, a mixture of n-hexane and acetone (B3395972) has been used to separate a mixture of this compound derivatives. researchgate.net

More advanced techniques such as supercritical fluid extraction (SFE) with carbon dioxide have also been utilized for the isolation of this compound from Kaempferia parviflora. This method offers advantages in terms of selectivity and the use of environmentally benign solvents.

Distributional Patterns in Plant Tissues

The concentration and distribution of isoflavones within a plant are not uniform and can vary significantly between different tissues and organs. While specific studies detailing the distributional pattern of this compound are limited, research on the broader class of isoflavones in other plants, such as soybean, provides valuable insights.

In soybeans, isoflavones are found in various parts of the plant, including the roots, hypocotyls, cotyledons, and leaves. The highest concentrations of isoflavones in soybean sprouts have been observed in the roots and hypocotyls. The distribution is also influenced by developmental stage and environmental factors like light. For example, in soybean seedlings, the root tips can have particularly high levels of certain isoflavones.

It is important to note that this information pertains to isoflavones in general, and the specific tissue distribution of this compound in plants like Kaempferia parviflora may differ. Further research is needed to elucidate the precise localization of this compound within its natural botanical sources.

Ecological Role of Isoflavones in Plant Biology

Isoflavones, including this compound, are not merely inert secondary metabolites; they play crucial roles in the interaction of plants with their environment. Their ecological functions are primarily associated with plant defense and symbiotic relationships.

Furthermore, isoflavones are key signaling molecules in the establishment of symbiotic relationships between leguminous plants and nitrogen-fixing bacteria, such as Rhizobium. The roots of leguminous plants exude isoflavones into the surrounding soil. These compounds are recognized by the bacteria, leading to the activation of bacterial genes responsible for nodulation. This intricate signaling process ultimately results in the formation of root nodules, where the bacteria convert atmospheric nitrogen into a form that can be utilized by the plant. This symbiotic nitrogen fixation is a vital process for plant growth and has significant ecological and agricultural importance. The antioxidant properties of isoflavones may also contribute to the plant's resilience against oxidative stress caused by various environmental factors. nih.gov

Biosynthetic Pathways and Metabolic Transformations of Isoflavonoids

Enzymatic Catalysis in the Isoflavonoid (B1168493) Biosynthetic Cascade

The journey from simple precursors to the complex structure of 5-Hydroxy-7-methoxyisoflavone is a multi-step process, catalyzed by a series of specific enzymes. This biosynthetic route is a branch of the general phenylpropanoid pathway. encyclopedia.pub

The biosynthesis of all isoflavonoids begins with the core phenylpropanoid pathway, which provides the fundamental carbon skeleton. encyclopedia.pubontosight.ai This pathway starts with the aromatic amino acid L-phenylalanine, and in some plant species, L-tyrosine can also be utilized. frontiersin.orgbioscipublisher.com A sequence of three key enzymes transforms phenylalanine into p-coumaroyl-CoA, a critical intermediate. mdpi.com

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid. encyclopedia.pubbioscipublisher.com

Cinnamate-4-hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce p-coumaric acid. encyclopedia.pubbioscipublisher.com

4-Coumarate:CoA ligase (4CL) : Finally, 4CL activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA. encyclopedia.pubfrontiersin.org

This activated molecule, p-coumaroyl-CoA, stands at a metabolic crossroads, directing the flow of precursors into various downstream pathways, including the biosynthesis of flavonoids, isoflavonoids, and lignin. encyclopedia.pubfrontiersin.org The A-ring of the isoflavonoid structure is derived from the acetate (B1210297) pathway, while the B- and C-rings originate from the shikimate pathway, culminating in the basic C6-C3-C6 skeleton. frontiersin.org

Table 1: Key Enzymes in the Phenylpropanoid Pathway

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

The first committed step of the flavonoid/isoflavonoid branch pathway is catalyzed by Chalcone (B49325) synthase (CHS) . encyclopedia.pubfrontiersin.org CHS performs a condensation reaction, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create a C15 intermediate known as naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). frontiersin.orgjst.go.jp

In most plants, Chalcone isomerase (CHI) stereospecifically cyclizes naringenin chalcone into the flavanone (B1672756) (2S)-naringenin (5,7,4'-trihydroxyflavanone). frontiersin.orgnih.gov This naringenin serves as the direct precursor for 5-hydroxyisoflavonoids, such as genistein (B1671435), and subsequently, this compound. nih.gov

In leguminous plants, another enzyme, Chalcone reductase (CHR) , can be involved. frontiersin.org CHR works in concert with CHS to produce a different chalcone, isoliquiritigenin (B1662430) (2',4,4'-trihydroxychalcone), which lacks the hydroxyl group at the C-5 position. nih.govresearchgate.net This chalcone is then isomerized by CHI to liquiritigenin, the precursor for 5-deoxyisoflavonoids like daidzein (B1669772). nih.gov

The defining reaction that distinguishes isoflavonoid biosynthesis from other flavonoid pathways is catalyzed by Isoflavone (B191592) synthase (IFS) . frontiersin.org This enzyme is a membrane-bound cytochrome P450 monooxygenase (CYP93C family) that redirects metabolic flow from flavanones to isoflavonoids. frontiersin.orgnih.gov

IFS catalyzes a complex reaction involving 2-hydroxylation and a subsequent 1,2-aryl migration of the B-ring from the C-2 position to the C-3 position of the flavanone backbone. nih.govnih.govresearchgate.net This creates an unstable intermediate, 2-hydroxyisoflavanone (B8725905). frontiersin.org For the synthesis of 5-hydroxyisoflavonoids, IFS acts on naringenin to produce 2,5,7,4'-tetrahydroxyisoflavanone. nih.gov

This unstable intermediate is then rapidly dehydrated to form a stable isoflavone. This dehydration can occur spontaneously or be catalyzed by 2-hydroxyisoflavanone dehydratase (HID) , which removes the hydroxyl group at C-2 to form a double bond between C-2 and C-3, yielding the core isoflavone structure. frontiersin.orgfrontiersin.org Acting on the product derived from naringenin, this step yields the isoflavone genistein (5,7,4'-trihydroxyisoflavone).

Table 2: Key Enzymes in the Formation of the Isoflavone Core

| Enzyme | Abbreviation | Substrate | Product | Function |

|---|---|---|---|---|

| Chalcone Synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Forms the C15 chalcone backbone |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | Cyclizes chalcone to flavanone |

| Isoflavone Synthase | IFS | Naringenin | 2,5,7,4'-Tetrahydroxyisoflavanone | Catalyzes aryl migration to form isoflavanone |

Following the formation of the basic isoflavone skeleton, a variety of modification reactions, including hydroxylation, glycosylation, and methylation, create the vast diversity of isoflavonoids found in nature. encyclopedia.pubfrontiersin.org To arrive at this compound (also known as prunetin), the precursor genistein (5,7,4'-trihydroxyisoflavone) undergoes a specific methylation step. ebi.ac.uk

This reaction is catalyzed by an O-methyltransferase (OMT) , specifically an isoflavone O-methyltransferase (IOMT). These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the isoflavone ring. In the case of this compound, an isoflavone 7-O-methyltransferase (I7OMT) acts on genistein to methylate the hydroxyl group at the C-7 position. nih.govwikipedia.org This methylation increases the compound's lipophilicity. encyclopedia.pub Other specific OMTs can methylate different positions, such as the 4'-hydroxyl group, leading to compounds like biochanin A from genistein. encyclopedia.pub

Regulation of Isoflavone Biosynthesis in Plants

The production of isoflavonoids in plants is a tightly controlled process, often induced in response to external stimuli. ontosight.ai The entire biosynthetic pathway can be activated by both biotic factors, such as fungal or bacterial pathogens, and abiotic stressors like UV radiation, heavy metals, or wounding. mdpi.comscispace.com This response is a key part of the plant's defense mechanism, as many isoflavonoids act as phytoalexins (antimicrobial compounds). nih.govfrontiersin.org

Regulation occurs primarily at the level of gene transcription. scispace.com Exposure to an elicitor leads to the coordinated transcriptional activation of the genes encoding the biosynthetic enzymes, including PAL, C4H, CHS, and IFS. mdpi.comscispace.com This activation is orchestrated by various families of transcription factors, such as MYB, bHLH, and WRKY, which bind to specific promoter elements of the pathway genes. bioscipublisher.commdpi.com

Plant hormones also play a significant regulatory role. For instance, methyl jasmonate, a universal elicitor, can increase the accumulation of isoflavones. nih.gov Similarly, hormones like auxin and cytokinin have been shown to influence the expression of isoflavone biosynthesis genes. bioscipublisher.com This complex regulatory network allows the plant to finely tune the production of isoflavonoids in response to developmental cues and environmental challenges.

In Vitro and In Vivo Metabolic Fates in Research Models

While direct metabolic studies on this compound are limited, its metabolic fate can be inferred from research on structurally similar methoxylated isoflavones. The primary metabolic transformations for these compounds in animal and human models involve O-demethylation and hydroxylation, followed by conjugation. chemicalbook.com

O-Demethylation : In various biological systems, a key metabolic step is the removal of methyl groups. For this compound, this would likely involve the O-demethylation of the methoxy (B1213986) group at the C-7 position, converting it back to a hydroxyl group and yielding genistein (5,7,4'-trihydroxyisoflavone). Studies on other methoxyisoflavones like formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone) and biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) in bovine rumen fluid have shown that they are readily demethylated to daidzein and genistein, respectively. nih.govresearchgate.net

Hydroxylation : Further hydroxylation can occur on the isoflavone rings, adding new hydroxyl groups and creating polyhydroxylated metabolites. chemicalbook.com

Conjugation : Once absorbed, or after initial metabolism in the gut, isoflavone aglycones are typically transported to the liver. Here, they undergo phase II metabolism where they are conjugated with glucuronic acid or sulfate (B86663). encyclopedia.pub This process increases their water solubility and facilitates their excretion from the body.

Gut Microbiome Influence : The gut microbiome plays a crucial role in isoflavone metabolism. Studies with glycitein (B1671905) (7,4'-dihydroxy-6-methoxyisoflavone) in human fecal incubations show that gut bacteria are capable of metabolizing methoxylated isoflavones, with degradation rates varying significantly among individuals, suggesting distinct metabolic phenotypes. iastate.edu

Chemical Synthesis and Structural Modification Strategies for 5 Hydroxy 7 Methoxyisoflavone Analogues

Total Synthesis Approaches for 5-Hydroxy-7-methoxyisoflavone

Hoesch Reaction and Cyclization Methodologies

A prominent strategy for the synthesis of isoflavones involves the Hoesch reaction, which is a variation of the Friedel-Crafts acylation. nih.gov This method typically begins with the condensation of a phenol (B47542) with a phenylacetonitrile (B145931) derivative to form a deoxybenzoin (B349326) intermediate. rsc.orggoogle.com For instance, the reaction of phloroglucinol (B13840) with a substituted phenylacetonitrile can yield the corresponding 2-hydroxydeoxybenzoin. rsc.org

Following the formation of the deoxybenzoin, the isoflavone (B191592) ring is constructed by introducing a one-carbon unit, which can be accomplished using various reagents. rsc.orgscirp.org One common method is formylation using reagents like ethyl formate (B1220265) in the presence of a base, which leads to a 2-hydroxyisoflavanone (B8725905) intermediate that subsequently dehydrates to the isoflavone. rsc.org Another approach involves the use of a Vilsmeier reagent, generated from dimethylformamide (DMF) and a reagent like phosphorus oxychloride or phthaloyl dichloride, to effect cyclization. nih.govscirp.org The use of a Vilsmeier reagent generated from phthaloyl dichloride and DMF offers the advantages of mild reaction conditions and a cleaner product profile. scirp.org

An alternative cyclization strategy involves Baker's reaction, where the deoxybenzoin is treated with a suitable reagent to form the isoflavone-2-carboxylate, which can then be hydrolyzed to the desired isoflavone. rsc.org

Controlled Demethylation Strategies

Controlled demethylation is a crucial step in the synthesis of polyhydroxyisoflavones, including this compound, from their more readily synthesized methoxy (B1213986) precursors. core.ac.ukias.ac.in For example, 5,7-dimethoxyisoflavone (B191125) can be selectively demethylated to produce this compound. core.ac.ukias.ac.in

This selective demethylation can be achieved using various reagents under controlled conditions. Hydriodic acid has been employed for this purpose, where careful control of the reaction temperature allows for the selective cleavage of the 5-methoxy group, which is more labile due to its proximity to the carbonyl function. core.ac.ukias.ac.in Boiling concentrated hydrochloric acid has also been successfully used to achieve the same transformation. core.ac.ukias.ac.in Another method involves the use of hydrobromic acid in acetic acid. ias.ac.in The choice of demethylating agent and reaction conditions is critical to avoid undesired over-demethylation or isomeric rearrangements. ias.ac.in

In some synthetic schemes, a fully methoxylated isoflavone, such as 5,7,8-trimethoxyisoflavone, is first synthesized and then subjected to controlled demethylation to yield the desired hydroxy-methoxy pattern. core.ac.uk For instance, partial demethylation of 5,7,8-trimethoxyisoflavone can yield 7-methoxy-5,8-dihydroxyisoflavone, which can then be partially methylated to give 5-hydroxy-7,8-dimethoxyisoflavone. ias.ac.in

Other Established Synthetic Routes

Beyond the classical Hoesch reaction and demethylation strategies, several other synthetic routes have been established for the construction of the isoflavone core.

Chalcone (B49325) Route : This biomimetic approach involves the oxidative rearrangement of a chalcone intermediate. rsc.org The rearrangement, often promoted by thallium(III) salts, leads to the formation of an α-formyldeoxybenzoin or α-acetaldeoxybenzoin, which then cyclizes to the isoflavone. rsc.org While effective, the toxicity of thallium reagents is a significant drawback. nih.gov

Suzuki-Miyaura Coupling : A modern and versatile method involves the Suzuki-Miyaura cross-coupling reaction. acs.org This strategy typically couples a 3-iodochromone with a suitable arylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst. acs.orgnih.gov This approach allows for the late-stage introduction of the B-ring, providing flexibility in the synthesis of diverse isoflavone analogues. acs.orgnih.gov

Tandem Demethylation and Ring-Opening/Cyclization : An unexpected but effective route involves the conversion of methoxybenzoylbenzofurans into isoflavones through a cascade of reactions involving demethylation and an oxa-Michael-type cycloaddition. researchgate.net This method provides access to isoflavones in two major steps from readily available acetophenones and benzoquinones. researchgate.net

Direct Arylation of 2-Hydroxyenaminoketones : A newer method involves the direct arylation of 2-hydroxyenaminoketones, which can be coupled with boronic acids to form the isoflavone skeleton. rsc.org

Derivatization and Semi-Synthetic Modification for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, its hydroxyl and other functional groups can be modified through various semi-synthetic strategies. These modifications can influence the compound's physicochemical properties and biological activities.

Hydroxyl Group Acylation and Etherification

The hydroxyl group at the 5-position of this compound can be a target for acylation and etherification to explore its role in biological interactions.

Acylation : Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester. tandfonline.commdpi.com For instance, the hydroxyl group at the 7-position of an isoflavone can be reacted with ethyl chloroformate in the presence of a base to form an ethyl carbonate ester. This modification can enhance the lipophilicity of the molecule, potentially affecting its absorption and distribution. nih.gov Enzyme-catalyzed acylation, using lipases, offers a regioselective method for protecting specific hydroxyl groups under mild conditions. tandfonline.com

Etherification : Etherification involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, to form an ether. This modification can alter the hydrogen-bonding capacity and steric profile of the molecule. Selective etherification of one hydroxyl group over another in polyhydroxyisoflavones often requires the use of protecting groups or specific reaction conditions. nih.gov For example, alkylation of the 7-hydroxy group of formononetin (B1673546) has been achieved using various alkyl bromides. nih.gov

Methylation and Alkylation Strategies

Methylation and alkylation of the hydroxyl groups of isoflavones are common strategies in SAR studies to probe the importance of these functional groups for biological activity.

Methylation : Methylation of hydroxyl groups can significantly impact a molecule's biological activity. phcogrev.com For example, methylation of the 7-hydroxyl group of quercetin (B1663063) has been shown to increase its anticancer activity. researchgate.net In the context of this compound, further methylation could be explored to understand the role of the free 5-hydroxyl group. The methylation of isoflavonoids is a key biosynthetic modification in plants, often catalyzed by specific O-methyltransferases. frontiersin.org

Alkylation : The introduction of alkyl chains of varying lengths can modulate the lipophilicity and steric bulk of the isoflavone. researchgate.net SAR studies on quercetin have shown that the introduction of a propyl group at the 3-hydroxyl position or an ethyl group at the 4'-hydroxyl position is important for maintaining anticancer activity. researchgate.net Similar strategies could be applied to this compound to explore the impact of alkyl chain length and position on its biological profile.

Modifications of the Isoflavone Skeleton

The isoflavone scaffold, characterized by a 3-phenylchromen-4-one core, serves as a versatile template for chemical synthesis and modification. Strategies aimed at altering this fundamental structure are pursued to create analogues with novel properties. These modifications can be broadly categorized into several key approaches, including the construction of the skeleton via cross-coupling reactions, which allows for diverse substitutions, and the direct functionalization of the pre-formed isoflavone rings.

One of the most powerful and widely used methods for constructing and diversifying the isoflavone skeleton is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This palladium-catalyzed reaction typically involves the coupling of a 3-iodochromone derivative with a substituted phenylboronic acid. acs.orgnih.gov This approach is highly modular, as a wide variety of commercially available boronic acids can be used, enabling the synthesis of isoflavones with diverse substitution patterns on the B-ring. rsc.org For instance, the synthesis of various isoflavone analogues has been achieved by coupling 3-iodochromones with different phenyl, naphthyl, and other boronic acids. nih.gov The required 3-iodochromones are often prepared from corresponding 2-hydroxyacetophenones, which undergo condensation with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) followed by an iodine-mediated cyclization. nih.gov

Similarly, the Negishi cross-coupling reaction offers another effective route. This method utilizes an organozinc reagent, specifically a C-3 zincated chromone (B188151), which is coupled with an aryl iodide or bromide in the presence of a palladium catalyst. rsc.org A notable example is the synthesis of Biochanin A, where a protected chromone was treated with TMPZnCl·LiCl and then coupled with p-methoxyphenyl iodide. rsc.org While highly effective, a drawback of these metal-catalyzed reactions is the need for pre-derivatization of the coupling partners, which can increase the number of synthetic steps. rsc.org

Beyond building the core structure, late-stage functionalization of the isoflavone skeleton is a common strategy. This involves directly adding new chemical groups to the A, B, or C rings of a pre-existing isoflavone molecule. Prenylation, the addition of a prenyl group, is one such modification. For example, 6-prenylisoflavones have been prepared through the late-stage prenylation of the corresponding isoflavone precursors. nih.gov

Modifications can also involve altering the heterocyclic C-ring or attaching other heterocyclic systems. Researchers have synthesized isoflavone-linked derivatives by coupling a C-2 substituted isoflavone with other heterocyclic moieties, such as pyrazolopyrimidines, via subsequent Suzuki-Miyaura reactions. nih.gov Another approach involves the annulation of new rings onto the isoflavone framework. For example, 7,8-methylenedioxyisoflavones can be prepared by alkylating the corresponding 7,8-dihydroxychromones with diiodomethane (B129776) or dibromomethane. core.ac.uk

The introduction of halogen atoms, such as bromine or chlorine, onto the A-ring is another structural modification. It has been observed that introducing a bromine atom at the C6 position of the flavonoid A ring can enhance biological activity. mdpi.com These halogenated derivatives can serve as final products or as intermediates for further cross-coupling reactions.

The table below summarizes various strategies for modifying the isoflavone skeleton, highlighting the versatility of synthetic chemistry in generating diverse analogues from precursors like this compound.

Table 1: Synthetic Strategies for the Modification of the Isoflavone Skeleton

| Modification Strategy | Key Reagents/Reaction | Target Position(s) | Description | Reference(s) |

| B-Ring Diversification | Suzuki-Miyaura Coupling: 3-Iodochromone + Arylboronic Acid, Pd Catalyst | C-3 (B-Ring attachment) | A powerful method to construct the isoflavone skeleton by forming the bond between the C-ring and a diverse range of substituted B-rings. | nih.govacs.orgnih.govrsc.org |

| B-Ring Diversification | Negishi Cross-Coupling: C-3 Zincated Chromone + Aryl Iodide, Pd Catalyst | C-3 (B-Ring attachment) | An alternative to the Suzuki-Miyaura reaction, coupling an organozinc chromone derivative with an aryl halide to form the isoflavone core. | rsc.org |

| A-Ring Functionalization | Late-Stage Prenylation | C-6 | Introduction of a prenyl group onto the A-ring of a pre-formed isoflavone, a common modification for natural product analogues. | nih.gov |

| A-Ring Annulation | Alkylation with Dihalomethanes | C-7, C-8 | Formation of a methylenedioxy bridge by reacting a 7,8-dihydroxy precursor with reagents like diiodomethane to create an additional fused ring. | core.ac.uk |

| C-Ring Modification | Heterocycle Coupling | C-2 | Attachment of heterocyclic structures, such as pyrazolopyrimidines, to the C-2 position of the isoflavone, creating hybrid molecules. | nih.gov |

| A-Ring Functionalization | Halogenation | C-6, C-8 | Introduction of bromine or chlorine atoms onto the A-ring, which can modulate the electronic properties and biological activity of the molecule. | mdpi.com |

| C-7 Position Acylation | Acylation with Acid Chlorides | C-7 Hydroxyl | Esterification of the 7-hydroxy group using various acid chlorides (e.g., from cinnamic or benzofurancarboxylic acids) in pyridine. | scispace.com |

| C-7 Position Alkylation | Alkylation in Acetone (B3395972)/K₂CO₃ | C-7 Hydroxyl | Attachment of alkyl or substituted alkyl groups to the 7-hydroxy position to produce various 7-O-ethers. | scispace.com |

Molecular Mechanisms of Action of 5 Hydroxy 7 Methoxyisoflavone in Biological Systems

Modulation of Cellular Signaling Pathways

Interaction with Estrogen Receptors and Related Signaling

The interaction of isoflavones with estrogen receptors (ERs) is a cornerstone of their biological activity, stemming from a structural similarity to estrogen that allows them to act as phytoestrogens. mdpi.com The specific binding affinity and subsequent agonistic or antagonistic effects are highly dependent on the hydroxylation and methoxylation patterns of the isoflavone (B191592) structure. scispace.com Generally, isoflavones exhibit a higher binding affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα). scispace.combioscientifica.com

For isoflavones, the hydroxyl groups at the 7 and 4' positions are considered key for binding to the estrogen receptor. researchgate.net The presence of a 5-hydroxyl group, as in 5-Hydroxy-7-methoxyisoflavone, also influences activity. For instance, the isoflavone genistein (B1671435) (4',5,7-trihydroxyisoflavone) shows a particularly high affinity for ERβ. scispace.com The substitution of a hydroxyl group with a methoxy (B1213986) group, as seen in biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), can alter this interaction. scispace.com While direct, extensive studies on this compound's binding specifics are limited, research on closely related compounds provides insight. For example, formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone) and biochanin A show a very low affinity for the estrogen receptor. researchgate.net The related compound prunetin (B192199) (5-hydroxy-4'-methoxy-7-isoflavone) is utilized in the development of phytoestrogenic supplements due to its estrogen-like effects. 5-Methyl-7-methoxyisoflavone, another synthetic derivative, is also noted to have a high binding affinity for the primary estrogen receptor in the vascular wall. chemicalbook.com These findings underscore the principle that the specific arrangement of hydroxyl and methoxy groups on the isoflavone backbone dictates the molecule's interaction with estrogen receptors and its subsequent signaling effects.

Activation of mTOR Signaling Pathways

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase in cellular regulation, integrating signals from nutrients and growth factors to control processes like cell growth, proliferation, and survival. While direct experimental evidence on this compound's effect on mTOR is not extensively documented, studies on structurally similar compounds suggest potential interactions.

A computational docking study investigated the binding of the flavone (B191248) isomer, 5-hydroxy-7-methoxyflavone (tectochrysin), with mTOR, suggesting a potential interaction within the protein's binding pocket. researchgate.net Furthermore, tectochrysin (B192502) has been identified as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often constitutively active in cancer. mdpi.com Another related isoflavone, prunetin, has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation. researchgate.net In contrast, some isoflavone derivatives are known to activate mTOR signaling. For instance, daidzein (B1669772) has been found to upregulate the PI3K/Akt/mTOR signaling pathway. mdpi.com These varying effects highlight the complexity of flavonoid-protein interactions, where small structural differences can lead to different downstream effects on the mTOR pathway.

Influence on Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and cell death. The modulation of Ca2+ signaling is a known mechanism for some flavonoids.

Research on the structural isomer 5-hydroxy-7-methoxyflavone (HMF) demonstrates its ability to influence intracellular calcium levels. In human colon carcinoma cells, HMF treatment led to a disruption of Ca2+ homeostasis and triggered endoplasmic reticulum (ER) stress. plos.org This was evidenced by an increase in cytosolic Ca2+ and the upregulation of the ER stress transmembrane protein IRE1-α. plos.org The study concluded that the generation of reactive oxygen species (ROS) by HMF was the critical event that led to the release of intracellular Ca2+ and subsequent activation of cell death pathways. plos.orgnih.gov Further research on HMF derivatives in murine myotubes showed that they promote protein synthesis via a mechanism that requires intracellular Ca2+, but not the influx of extracellular Ca2+. researchgate.netnih.gov This effect was inhibited by the intracellular Ca2+ chelator BAPTA-AM. researchgate.netnih.gov

Similarly, other isoflavones like genistein and glycitein (B1671905) have been shown to induce an increase in free intracellular calcium. bioscientifica.com The related isoflavone biochanin A may also affect calcium ion channels. chemicalbook.com Although these studies were not performed on this compound directly, the findings for its flavone isomer and other related isoflavones suggest that it may also have the potential to influence intracellular calcium signaling pathways.

Other Receptor-Mediated Activities

Beyond estrogen receptors, isoflavones can interact with a range of other cellular receptors, including the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor involved in regulating the metabolism of xenobiotics and other biological processes. The activity of isoflavones as AhR agonists is dependent on their structure. A study on various methoxy-substituted isoflavones and flavones found that their ability to induce AhR-responsive genes was highly dependent on the specific flavonoid structure, the cellular context, and the specific gene being measured. scispace.com For example, 4′,7-dimethoxy-5-hydroxyisoflavone, a close structural analog to this compound, was found to be inactive as an inducer of AhR-responsive genes in Caco-2 and YAMC colon cells. In contrast, its flavone isomer did show activity in YAMC cells. scispace.com The flavone isomer 5-hydroxy-7-methoxyflavone has been identified as a potent AhR agonist, promoting the receptor's nuclear translocation and activating its target genes. nih.gov

Other receptor interactions have been noted for related compounds. Prunetin has been found to induce the expression of adiponectin receptors 1 and 2. nih.gov Biochanin A is also a known ligand for the aryl hydrocarbon receptor and an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). chemicalbook.com

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms

Direct Free Radical Neutralization

This compound is investigated for its potential antioxidant properties, which involve the neutralization of free radicals and the consequent reduction of oxidative stress. biosynth.comontosight.ai This antioxidant capacity is a characteristic feature of many flavonoids and isoflavones and is primarily attributed to their chemical structure. mdpi.com

The mechanism of action involves the ability of the isoflavone molecule to donate an electron or a hydrogen atom from one of its hydroxyl groups to an unstable free radical. biosynth.com This donation stabilizes the radical, quenching its reactivity and preventing it from causing damage to vital cellular components like DNA, proteins, and lipids. The presence and position of hydroxyl groups on the flavonoid ring system are crucial for this activity. Research on various isoflavones has demonstrated their ability to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.com While comprehensive studies detailing the specific radical scavenging kinetics of this compound are not widely available, its structural features, particularly the 5-hydroxyl group, suggest it participates in these protective antioxidant mechanisms. biosynth.com

Table 1: Summary of Receptor and Signaling Pathway Interactions for this compound and Related Compounds

| Compound | Receptor/Pathway | Biological System/Cell Line | Observed Effect | Citation |

|---|---|---|---|---|

| Isoflavones (general) | Estrogen Receptor β (ERβ) | N/A | Higher binding affinity compared to ERα. | scispace.combioscientifica.com |

| Prunetin | PI3K/AKT/mTOR | N/A | Inhibition of the pathway. | researchgate.net |

| 5-Hydroxy-7-methoxyflavone (Tectochrysin) | PI3K/AKT/mTOR | Cancer cells | Inhibition of the pathway. | mdpi.com |

| 5-Hydroxy-7-methoxyflavone (HMF) | Intracellular Ca2+ Signaling | Human colon carcinoma (HCT-116) cells | Induced release of intracellular Ca2+ and subsequent ER stress. | plos.org |

| 5-Hydroxy-7-methoxyflavone derivatives | Intracellular Ca2+ Signaling | Murine myotubes (C2C12) | Promotion of protein synthesis dependent on intracellular Ca2+. | researchgate.netnih.gov |

| 4',7-dimethoxy-5-hydroxyisoflavone | Aryl Hydrocarbon Receptor (AhR) | Colon cells (Caco-2, YAMC) | Inactive as an inducer of AhR-responsive genes. | scispace.com |

| 5-Hydroxy-7-methoxyflavone | Aryl Hydrocarbon Receptor (AhR) | N/A | Potent agonist, promoting nuclear translocation and gene activation. | nih.gov |

| Biochanin A | Aryl Hydrocarbon Receptor (AhR) | N/A | Ligand for the receptor. | chemicalbook.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Alternate Name(s) |

|---|---|

| This compound | ChEMBL3039045 |

| 5-Hydroxy-7-methoxyflavone | Tectochrysin, HMF |

| Genistein | 4',5,7-trihydroxyisoflavone |

| Biochanin A | 5,7-dihydroxy-4'-methoxyisoflavone |

| Formononetin | 7-hydroxy-4'-methoxyisoflavone |

| Prunetin | 5-hydroxy-4'-methoxy-7-isoflavone |

| Daidzein | 4',7-dihydroxyisoflavone |

| Glycitein | 4',7-dihydroxy-6-methoxyisoflavone |

| 4',7-dimethoxy-5-hydroxyisoflavone | N/A |

| 5-Methyl-7-methoxyisoflavone | N/A |

Upregulation of Endogenous Antioxidant Enzyme Expression

The effect of this compound on the expression of endogenous antioxidant enzymes appears to be highly context-dependent, exhibiting different outcomes in cancer cell models versus other biological systems. In studies involving human colon carcinoma cells (HCT-116), treatment with the related compound 5-hydroxy-7-methoxyflavone (HMF) led to a decrease in the expression of antioxidant enzymes. nih.govvulcanchem.com This downregulation is part of a pro-oxidant mechanism that promotes cancer cell death. nih.govvulcanchem.com

In contrast, studies on related isoflavones in non-cancer models demonstrate an upregulation of these protective enzymes.

Formononetin (7-Hydroxy-4'-methoxyisoflavone): This isomer has been shown to upregulate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. nih.govnih.govfrontiersin.org This activation leads to increased levels of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in rats with methotrexate-induced kidney injury. nih.govsemanticscholar.org

Tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone): This compound significantly increased the concentrations of SOD and glutathione peroxidase in rats with CCl₄-induced liver injury. researchgate.net

Genistein: In a model of cerebral ischemia-reperfusion, genistein increased the activities of SOD and glutathione peroxidase. mdpi.com

This dual activity suggests that the compound's effect on antioxidant enzyme expression is not absolute but is determined by the specific cellular environment and physiological state.

Mitigation of Oxidative Stress Responses

Similar to its effects on antioxidant enzymes, the role of this compound in oxidative stress is dichotomous. In cancer cell lines, it acts as a pro-oxidant, inducing oxidative stress to achieve a therapeutic effect.

In human colon carcinoma (HCT-116) cells, treatment with 5-hydroxy-7-methoxyflavone (HMF) resulted in a significant, dose-dependent increase in intracellular reactive oxygen species (ROS). plos.org This increase in ROS and the resulting oxidative stress is a crucial mediator that triggers endoplasmic reticulum (ER) stress and activates the mitochondrial pathway of apoptosis. plos.orgnih.govvulcanchem.com The pro-oxidant effect was confirmed by experiments showing that a ROS scavenger, N-acetyl-l-cysteine (NAC), could reverse the cytotoxic effects of HMF. plos.orgnih.gov

Conversely, many related isoflavones are studied for their ability to mitigate oxidative stress in non-cancer contexts. biosynth.com Flavonoids, in general, can neutralize free radicals and are known for their antioxidant capabilities. mdpi.commdpi.comwebmd.com For instance, formononetin prevents oxidative stress and tissue injury in animal models nih.gov, and genistein has been shown to decrease ROS production. mdpi.com This suggests that while this compound can be leveraged as a pro-oxidant against cancer cells, its structural relatives often exhibit classic antioxidant properties, protecting cells from oxidative damage.

Regulation of Gene Expression Profiles

This compound and its analogs modulate cellular function by altering the expression of specific genes involved in critical pathways like apoptosis, stress responses, and metabolism.

In human colon carcinoma cells, 5-hydroxy-7-methoxyflavone (HMF) was found to specifically regulate genes involved in the apoptotic pathway. Key findings include:

Downregulation of Bcl-2: The expression of the anti-apoptotic gene Bcl-2 was significantly decreased following treatment. plos.orgnih.gov

Upregulation of IRE1-α: A temporal upregulation of the endoplasmic reticulum stress transducer gene IRE1-α was observed. nih.govvulcanchem.com

The regulatory activity of isoflavones extends beyond these specific examples. Related compounds are known to influence a wide array of genes through various mechanisms:

Aryl Hydrocarbon Receptor (AhR): Isoflavones can act as agonists for the AhR, inducing the expression of target genes such as CYP1A1, CYP1B1, and UGT1A1. This activity is highly dependent on the specific flavonoid structure and the cell type. nih.gov

Nrf2 Pathway: As mentioned previously, isoflavones like formononetin can activate the Nrf2 transcription factor, leading to the increased expression of a suite of antioxidant genes, including heme oxygenase-1 (HO-1). nih.gov

Broad Transcriptomic Changes: Treatment of acute myeloid leukemia (AML) cells with Biochanin A (5,7-dihydroxy-4′-methoxyisoflavone) resulted in the differential expression of over 5,000 genes, highlighting the broad impact of isoflavones on the cellular transcriptome. nih.gov

These findings indicate that this compound can exert precise control over specific gene targets while belonging to a class of compounds capable of broad-spectrum gene regulation.

Protein Interactions and Enzymatic Inhibition/Activation

The anti-inflammatory potential of flavonoids is often linked to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). d-nb.infonih.govnih.gov The evidence for direct, potent inhibition of these enzymes by this compound is modest and primarily relates to its flavone isomer.

A study evaluating a series of O-methylated flavones found that 5-hydroxy-7-methoxyflavone analogs exhibited moderate inhibitory activity against prostaglandin (B15479496) E₂ (PGE₂) production in lipopolysaccharide (LPS)-induced macrophage cells. koreascience.kr Since PGE₂ synthesis is a direct result of COX-2 activity, this suggests a moderate inhibitory effect on the enzyme. koreascience.kr Another study showed that while 5-hydroxy-7-methoxyflavone suppressed LPS-induced nitrate (B79036) production (an indicator of iNOS activity), it was not a strong inhibitor of the COX-2 enzyme itself. mdpi.com

There is currently a lack of specific data demonstrating potent inhibition of 5-LOX by this compound. While some isoflavans have been identified as potent and selective 5-LOX inhibitors researchgate.net, this specific activity has not been prominently reported for this compound.

Table 1: Research Findings on Inhibition of Pro-inflammatory Pathways

| Compound | Enzyme/Pathway | Cell Model | Observed Effect | Source |

|---|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone Analogs | COX-2 (via PGE₂ production) | RAW 264.7 Macrophages | Moderate inhibitory activity | koreascience.kr |

| 5-Hydroxy-7-methoxyflavone | iNOS (via nitrate production) | RAW 264.7 Macrophages | Suppressed nitrate production | mdpi.com |

| 5-Hydroxy-7-methoxyflavone | COX-2 Enzyme | RAW 264.7 Macrophages | Not a strong inhibitor | mdpi.com |

Beyond the inflammatory cascade, this compound and its structural relatives interact with a variety of other enzyme systems, indicating a broad biological activity profile.

Aldehyde Dehydrogenase (ALDH): Prunetin (4',5-dihydroxy-7-methoxyisoflavone), a closely related isoflavone, acts as an allosteric inhibitor of human liver aldehyde dehydrogenase. wikipedia.orgebi.ac.uk Isoformononetin, an isomer, is also listed as an inhibitor of mitochondrial ALDH2. idrblab.net

Aromatase: The derivative 5-Methyl-7-methoxyisoflavone is reported to inhibit the enzyme aromatase, which is involved in estrogen synthesis. medchemexpress.com

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Various flavonoids and isoflavonoids, including biochanin A (a 4'-methoxy analog), are capable of inhibiting 17β-HSD enzymes, which are critical for sex steroid metabolism. ebm-journal.org

Tyrosine Kinases: In human neutrophils, 5-hydroxy-7-methoxyflavone was found to specifically inhibit fMLP-induced superoxide production by preventing the membrane localization of the Tec protein kinase. This action subsequently blocked the activation of downstream effectors like phospholipase Cγ2 (PLCγ2) and protein kinase C (PKC), while leaving other kinases (ERK, p38, AKT, Src family) unaffected. nih.gov

Cytochrome P450 (CYP) Enzymes: Biochanin A, the 4'-methoxylated derivative of genistein, was shown to be an effective inhibitor of CYP1A1 and CYP1B1 enzymatic activities. researchgate.net

Induction of Programmed Cell Death Pathways in Cellular Models

A significant area of research for this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on human colon carcinoma cells (HCT-116) have elucidated a detailed molecular pathway for this effect. plos.orgnih.gov

The apoptotic cascade initiated by 5-hydroxy-7-methoxyflavone (HMF) is triggered by the generation of ROS. plos.orgnih.gov This initial event leads to a series of downstream consequences:

Endoplasmic Reticulum (ER) Stress: The increase in ROS induces ER stress, leading to the upregulation of the IRE1-α gene and phosphorylation of JNK (c-Jun N-terminal kinase). plos.orgnih.gov

Mitochondrial Disruption: The compound triggers the perturbation of the mitochondrial membrane, causing a loss of its potential. plos.orgnih.gov

Regulation of Apoptotic Proteins: There is a concurrent downregulation of the anti-apoptotic protein Bcl-2 and activation of pro-apoptotic proteins BID and Bax. plos.orgnih.gov

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol. plos.orgvulcanchem.com

Caspase Activation: The release of cytochrome c leads to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. plos.orgnih.gov

This cascade culminates in the systematic dismantling of the cell, characterized by DNA damage and fragmentation, leading to cell death. plos.org The entire process is critically dependent on the initial ROS signal, as pretreatment with an antioxidant scavenger can prevent the subsequent steps and protect the cancer cells from apoptosis. plos.orgnih.gov

Table 2: Key Events in HMF-Induced Apoptosis in HCT-116 Cells

| Step | Molecular Event | Description | Source |

|---|---|---|---|

| 1 | ROS Generation | Dose-dependent increase in intracellular ROS, initiating the cascade. | plos.org |

| 2 | ER Stress & JNK Phosphorylation | ROS generation leads to ER stress and activation of the JNK signaling pathway. | plos.orgnih.gov |

| 3 | Mitochondrial Perturbation | Disruption of the mitochondrial membrane potential. | plos.orgnih.gov |

| 4 | Bcl-2 Family Regulation | Downregulation of anti-apoptotic Bcl-2 and activation of pro-apoptotic BID and Bax. | plos.orgnih.gov |

| 5 | Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol. | plos.org |

| 6 | Caspase-3 Activation | Activation of the final executioner caspase, leading to apoptosis. | plos.orgnih.gov |

Mitochondrial Permeabilization and Cytochrome c Release

Research has shown that this compound can induce mitochondrial membrane perturbation. vulcanchem.comnih.govplos.org This disruption of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis. It leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. ebi.ac.ukwikipedia.org One of the key molecules released is cytochrome c. vulcanchem.comnih.govplos.org

The release of cytochrome c is a pivotal step that triggers the downstream activation of the apoptotic cascade. ebi.ac.ukwikipedia.org Studies on human colorectal carcinoma cells (HCT-116) have demonstrated that treatment with this compound results in the release of cytochrome c from the mitochondria. nih.govplos.org This release is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins such as BID and Bax, which further promote mitochondrial outer membrane permeabilization. nih.govplos.orgtandfonline.com

Caspase Activation Cascades

Following the release of cytochrome c into the cytosol, a multi-protein complex known as the apoptosome is formed. mdpi.com This complex then activates initiator caspases, such as caspase-9. mdpi.comabeomics.com The activation of initiator caspases subsequently leads to the activation of effector caspases, including caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis by cleaving various cellular substrates. abeomics.com

Treatment of HCT-116 cells with this compound has been shown to induce caspase-3-mediated apoptosis. nih.govplos.org The activation of caspase-3 is a downstream consequence of the cytochrome c release from the mitochondria. nih.govplos.org This caspase activation cascade ultimately leads to the dismantling of the cell. abeomics.com

DNA Damage Induction

In addition to its effects on the mitochondria and caspases, this compound has been observed to cause DNA damage in cancer cells. nih.govplos.org While the precise mechanisms of how the compound directly or indirectly damages DNA are still under investigation, the induction of DNA damage can serve as a potent signal for apoptosis. nih.gov The cell possesses intricate DNA damage response pathways that, when activated by irreparable damage, can trigger the apoptotic process to eliminate the compromised cell. nih.gov

Studies have shown that treatment of HCT-116 cells with this compound leads to DNA damage, contributing to its cytotoxic effects. nih.govplos.org This finding suggests that the compound's anticancer activity involves multiple cellular targets and pathways.

Endoplasmic Reticulum Stress Induction

The endoplasmic reticulum (ER) is a crucial organelle involved in protein folding and calcium homeostasis. Perturbations in ER function can lead to a state known as ER stress, which can also initiate apoptosis. mdpi.com Research indicates that this compound can induce ER stress. nih.govplos.org

A key finding is that the generation of reactive oxygen species (ROS) by this compound appears to be a critical mediator of ER stress induction. nih.govplos.org This increase in ROS leads to the release of intracellular Ca²⁺ and the phosphorylation of JNK (c-Jun N-terminal kinase), which in turn activates the mitochondrial apoptosis pathway. nih.govplos.org Furthermore, temporal studies have revealed that treatment with this isoflavone leads to an upregulation of IRE1-α expression, a key sensor of ER stress. nih.gov This ER stress-mediated pathway converges with the mitochondrial pathway to amplify the apoptotic signal. nih.gov

Table 1: Summary of Molecular Mechanisms of this compound

| Mechanism | Key Events | Cellular Outcome |

|---|---|---|

| Mitochondrial Permeabilization | Perturbation of mitochondrial membrane, downregulation of Bcl-2, activation of BID and Bax. nih.govplos.org | Release of cytochrome c into the cytosol. vulcanchem.comnih.govplos.org |

| Caspase Activation | Formation of apoptosome, activation of caspase-9, and subsequent activation of caspase-3. mdpi.comabeomics.com | Execution of apoptosis through cleavage of cellular proteins. nih.govplos.org |

| DNA Damage | Induction of DNA lesions. nih.govplos.org | Activation of DNA damage response pathways, leading to apoptosis. nih.gov |

| Endoplasmic Reticulum Stress | Generation of reactive oxygen species (ROS), intracellular Ca²⁺ release, JNK phosphorylation, and upregulation of IRE1-α. nih.govplos.org | Activation of the mitochondrial apoptosis pathway and amplification of the apoptotic signal. nih.govplos.orgnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cytochrome c |

| Bcl-2 |

| BID |

| Bax |

| Caspase-3 |

| Caspase-7 |

| Caspase-9 |

| JNK (c-Jun N-terminal kinase) |

Biological Activities and Pre Clinical Research Applications of 5 Hydroxy 7 Methoxyisoflavone

Antioxidant Efficacy in In Vitro and Animal Models

5-Hydroxy-7-methoxyisoflavone, a derivative of chrysin, has demonstrated notable antioxidant properties in various research models. plos.org The hydroxyl group present in its structure is considered crucial for its ability to scavenge free radicals and reduce oxidative stress. mdpi.com Studies have shown that this compound can modulate the body's antioxidant defenses. For instance, in human colorectal carcinoma cells (HCT-116), treatment with 5-hydroxy-7-methoxyflavone led to a decrease in the expression of antioxidant enzymes. plos.orgnih.gov This was accompanied by an increase in both mitochondrial and cytosolic reactive oxygen species (ROS), suggesting a pro-oxidant therapeutic potential in the context of cancer. plos.orgnih.gov

Further research has highlighted the role of the hydroxyl group in the antioxidant activity of flavonoids. mdpi.com The presence of this functional group can enhance the capacity to neutralize free radicals, which is a key mechanism in mitigating oxidative stress-related damage. mdpi.combiosynth.com The antioxidant properties of this compound and similar flavonoids are often evaluated using various in vitro antioxidant assays. nih.gov

In the context of metabolic disorders, the antioxidant properties of 5-methyl-7-methoxyisoflavone, a related compound, have been shown to play a role in mitigating oxidative stress associated with these conditions. While direct animal model data for this compound's antioxidant efficacy is limited in the provided search results, the in vitro evidence strongly supports its role as a modulator of oxidative stress. plos.orgmdpi.comnih.gov

Anti-inflammatory Investigations in Cellular and Animal Models

The anti-inflammatory potential of this compound and its analogs has been a subject of scientific inquiry. The hydroxyl group in flavonoids is known to be a key contributor to their anti-inflammatory effects. mdpi.com Research on related methoxyflavones has provided insights into the mechanisms underlying these activities. For example, 7-methoxyisoflavone (B190368) has been shown to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway. researchgate.net This was demonstrated by its ability to reduce the expression of intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) and to attenuate lipopolysaccharide (LPS)-induced inflammatory injury in mice. researchgate.net

Furthermore, studies on 5-hydroxy-7-methoxyflavone analogs have shown moderate inhibitory activities on the production of prostaglandin (B15479496) E2 (PGE₂), a key inflammatory mediator, in LPS-induced RAW 264.7 cells. koreascience.kr The anti-inflammatory effects of formononetin (B1673546), another related isoflavone (B191592), are mediated through the modulation of pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. qascf.com Although direct studies on this compound in animal models of inflammation were not extensively detailed in the provided results, the collective evidence from related compounds suggests a significant potential for anti-inflammatory activity through the modulation of key signaling pathways. researchgate.netkoreascience.krqascf.com

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound and its derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. The presence of a hydroxyl group at the 5-position appears to be pivotal for this enhanced inhibitory activity. nih.gov

Breast Carcinoma Cell Lines (e.g., MCF-7)

In studies involving the human breast cancer cell line MCF-7, 5-hydroxy-7,2',4',5'-tetramethoxyisoflavone, a derivative, exhibited cytotoxicity with an IC50 value of 12.53 ± 0.70 μM. researchgate.netresearchgate.net This activity was comparable to that of the standard chemotherapeutic agent cisplatin. researchgate.net Research on a similar compound, 5-hydroxy-3',4',7-trimethoxyflavone, in MCF-7 cells revealed that it induced apoptosis by modulating key apoptotic markers such as p53, Bcl-2, and Bax. nih.gov Genistein (B1671435), another isoflavone, has also been shown to induce apoptosis and cell death by autophagy in MCF-7 cells, with an IC50 value of 47.5 μM. mdpi.com

Colorectal Carcinoma Cell Lines (e.g., HCT-116, HT-29)

5-Hydroxy-7-methoxyflavone has been shown to induce dose-dependent cytotoxicity in HCT-116 human colorectal carcinoma cells. plos.orgnih.gov Treatment with this compound led to DNA damage, mitochondrial membrane perturbation, and apoptosis. plos.orgnih.gov Specifically, it caused the release of cytochrome c, downregulation of Bcl-2, and activation of BID, Bax, and caspase-3. plos.orgnih.gov The generation of reactive oxygen species (ROS) was identified as a crucial mediator in this process. plos.orgnih.gov

A derivative, 5-hydroxy-7,2',4',5'-tetramethoxyisoflavone, was found to be the most active among several tested compounds against both HCT-116 and HT-29 cell lines, with IC50 values of 19.03 ± 0.70 μM and 10.83 ± 1.65 μM, respectively. researchgate.netresearchgate.net Other related 5-hydroxy polymethoxyflavones have also demonstrated strong inhibitory effects on the growth of HCT-116 and HT-29 cells, with some inducing cell cycle arrest at different phases. nih.gov

Liver Carcinoma Cell Lines (e.g., HepG2)

In the context of liver cancer, a homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to inhibit lipid accumulation in free fatty acid-treated HepG2 cells. nih.gov While this study focused on hepatic steatosis, it highlights the bioactivity of a structurally related compound in this cell line. nih.gov Another related compound, 5,7-dimethoxyflavone (B190784), exhibited anticancer activity against HepG2 cells with an IC50 of 25 µM, inducing cell death through ROS generation, cell cycle arrest, and apoptosis. nih.gov Genistein has also shown a dose-dependent cytotoxic effect on HepG2 cells, with an IC50 of 25 μM. archivesofmedicalscience.com

Lung Cancer Cell Lines (e.g., NCl-H187, KB)

Modified flavones and their oxime derivatives from Kaempferia parviflora, which include 5,7-dimethoxyflavone, have demonstrated cytotoxic activity against human lung cancer cell lines such as KB and NCI-H187. researchgate.net Amino and nitro modifications of 5,7-dimethoxyflavone also showed cytotoxic activity against the KB cell line. researchgate.net While direct data for this compound was not specified for these particular lung cancer cell lines in the provided results, the activity of its close structural relatives suggests potential efficacy.

Other Cancer Cell Models

Research has explored the effects of this compound (HMF), a derivative of chrysin, on various cancer cell lines. nih.govplos.org Chrysin itself has limitations in cancer therapy due to low oral bioavailability. nih.govplos.org HMF has been investigated as a potential alternative. nih.govplos.org

In a notable study, HMF demonstrated the ability to induce cytotoxicity in human colorectal carcinoma HCT-116 cells in a dose-dependent manner. nih.govresearchgate.net Treatment with HMF led to DNA damage and triggered apoptosis, the process of programmed cell death. nih.gov This was accompanied by changes in the mitochondrial membrane, the release of cytochrome c, a decrease in the anti-apoptotic protein Bcl-2, and the activation of BID, Bax, and caspase-3, all of which are key events in the mitochondrial pathway of apoptosis. nih.gov

The study further revealed that the generation of reactive oxygen species (ROS) by HMF was a critical factor in inducing endoplasmic reticulum (ER) stress. nih.gov This, in turn, resulted in the release of intracellular calcium, phosphorylation of JNK (c-Jun N-terminal kinase), and activation of the mitochondrial apoptosis pathway. nih.gov Time-course experiments showed that HMF treatment increased both mitochondrial and cytosolic ROS levels while decreasing the expression of antioxidant enzymes. nih.gov The upregulation of IRE1-α expression and JNK phosphorylation were also observed. nih.gov The effects of HMF, including lipid peroxidation and apoptosis, were reversed by pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC), confirming the central role of ROS in HMF-induced apoptosis in HCT-116 cells. nih.gov

The structural characteristics of flavonoids, such as the presence of methoxy (B1213986) groups, can influence their metabolic stability and bioavailability, potentially enhancing their anticancer properties. researchgate.net

Skeletal Muscle Hypertrophy and Protein Synthesis Studies

Effects on Myotube Size and Diameter in Cell Models (e.g., C2C12 cells)

Pre-clinical studies using murine C2C12 myotubes, a common cell model for studying muscle differentiation and hypertrophy, have demonstrated the positive effects of this compound (HMF) and its derivatives on muscle cell size. nih.govnih.gov Research has shown that certain HMF derivatives can increase the diameter of C2C12 myotubes. nih.govnih.gov

A study investigating various methoxyflavone derivatives found that the four tested HMF derivatives increased myotube diameter, whereas six 5,7-dimethoxyflavone (DMF) derivatives did not. nih.govnih.gov This suggests a crucial role for the specific chemical structure of HMF in promoting myotube hypertrophy. Further analysis revealed that both the hydroxyl group at the 5-position and the methoxy group at the 7-position of the flavone (B191248) structure are necessary for this effect. nih.govnih.gov In contrast, compounds like 5-hydroxyflavone, 7-methoxyflavone, and 5,7-dihydroxyflavone did not influence myotube size. nih.govnih.gov

The increase in myotube size was also associated with an elevated expression of Myosin Heavy Chain (MyHC), a key protein component of muscle fibers. nih.gov

| Compound | Effect on Myotube Diameter | Reference |

|---|---|---|

| This compound (HMF) Derivatives (mixture of four) | Increased | nih.govnih.gov |

| 5,7-dimethoxyflavone (DMF) Derivatives (mixture of six) | No significant effect | nih.govnih.gov |

| 5-hydroxyflavone | No significant effect | nih.govnih.gov |

| 7-methoxyflavone | No significant effect | nih.govnih.gov |

| 5,7-dihydroxyflavone | No significant effect | nih.govnih.gov |

Influence on Muscle Mass in Animal Models (e.g., SAMP1 mice)

In vivo studies using senescence-accelerated mouse-prone 1 (SAMP1) mice, a model for aging and muscle loss (sarcopenia), have corroborated the findings from cell culture experiments. nih.govnih.gov Dietary administration of a mixture of four this compound (HMF) derivatives resulted in an increase in the size and mass of the soleus muscle in SAMP1 mice. nih.govnih.govresearchgate.net

The study involved feeding one group of SAMP1 mice a diet supplemented with the HMF derivative mixture (SAMP1-MF) and a control group a standard diet (SAMP1-Con). nih.gov After 28 days, while there were no significant differences in body weight or food consumption among the groups, the SAMP1-MF group showed a notable increase in soleus muscle mass. nih.gov This suggests that HMF derivatives can positively influence muscle mass in a living organism. nih.gov

Mechanisms of Protein Synthesis Promotion

The observed increase in muscle size is linked to the promotion of protein synthesis. nih.govnih.gov Studies have shown that this compound (HMF) derivatives stimulate protein synthesis in myotubes. nih.govnih.govresearchgate.net The mechanism appears to involve intracellular calcium signaling. nih.govnih.govresearchgate.net

Research has demonstrated that the promotion of protein synthesis by HMF derivatives is inhibited by treatment with BAPTA-AM, a chelator that depletes intracellular calcium levels. nih.govnih.govresearchgate.net This inhibition occurred even when the myotubes were in a calcium-free medium, indicating that the process relies on the release of calcium from intracellular stores rather than the influx of extracellular calcium. nih.govnih.govresearchgate.net These findings strongly suggest that HMF derivatives induce myotube hypertrophy by promoting protein synthesis through a calcium-dependent signaling pathway. nih.govnih.govresearchgate.net

Metabolic Regulatory Effects in Pre-clinical Studies

Glucose Metabolism Modulation (e.g., glucose uptake, gluconeogenesis)

Extracts from Kaempferia parviflora, which contain this compound derivatives, have been shown to enhance ATP production and glucose uptake in skeletal muscle cells. nih.govresearchgate.netscribd.com Skeletal muscle is a primary site for glucose uptake and metabolism, playing a crucial role in maintaining glucose homeostasis. nih.govnih.gov

Some studies suggest that certain flavonoid compounds can influence glucose metabolism by modulating signaling pathways such as the PI3K/AKT pathway. nih.govmdpi.com For instance, the homoisoflavonoid (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) has been shown to increase glucose uptake by regulating the PI3K/AKT pathway. nih.gov This pathway is a key component of insulin (B600854) signaling, which governs glucose uptake in cells like skeletal muscle. nih.govmdpi.com Activation of this pathway can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell. nih.gov

Furthermore, some flavonoids have been reported to reduce gluconeogenesis, the process of producing glucose in the liver. nih.gov For example, formononetin (7-hydroxy-4′-methoxyisoflavone) has been shown to stimulate glycogen (B147801) synthesis and decrease gluconeogenesis. nih.gov The methoxy group in such compounds is considered an important factor for stimulating glycogen synthesis. nih.gov Tectochrysin (B192502) (5-hydroxy-7-methoxyflavone) has also been noted for its insulin-mimetic effects, including potentiating glucose uptake and repressing liver gluconeogenesis, which contributes to lower glucose levels. mdpi.com

| Area of Research | Model System | Key Findings | Reference |

|---|---|---|---|

| Other Cancer Cell Models | HCT-116 human colorectal carcinoma cells | Induced cytotoxicity and apoptosis via ROS-mediated ER stress and mitochondrial pathway. | nih.govresearchgate.net |

| Skeletal Muscle Hypertrophy | C2C12 myotubes | Increased myotube diameter and MyHC expression. | nih.govnih.gov |

| Muscle Mass | SAMP1 mice | Increased soleus muscle size and mass. | nih.govnih.govresearchgate.net |

| Protein Synthesis | C2C12 myotubes | Promoted protein synthesis via an intracellular calcium-dependent pathway. | nih.govnih.govresearchgate.net |

| Glucose Metabolism | Skeletal muscle cells | Enhanced glucose uptake. | nih.govresearchgate.netscribd.com |

| Glucose Metabolism | In vivo and in vitro models | Related flavonoids modulate PI3K/AKT pathway and reduce gluconeogenesis. | nih.govmdpi.com |

Lipid Metabolism and Adipogenesis Research

Research into the direct effects of this compound on lipid metabolism and adipogenesis is emerging. Studies have begun to elucidate its potential role in cellular processes governing fat storage and cholesterol management.

In vitro investigations using human liver cancer (HepG2) cells identified pratensein (B192153) as a transcriptional up-regulator of Scavenger Receptor Class B Type I (SR-BI). researchgate.net SR-BI is a key receptor in lipid metabolism, primarily known for its role in the reverse cholesterol transport pathway, where it facilitates the uptake of high-density lipoprotein (HDL) cholesterol by the liver. One study noted that pratensein upregulated the expression of CLA-1, the human homolog of SR-BI, suggesting a potential role in the process of cholesterol efflux. researchgate.net Another study reported that pratensein at a concentration of 10 μM upregulated ATP-binding cassette transporter A1 (ABCA1) protein expression, which could contribute to increased HDL levels in HepG2 cells. researchgate.net

The anti-obesity potential of isoflavones has been linked to their ability to repress adipogenesis (the formation of fat cells) and lipogenesis (the metabolic formation of fat). d-nb.info While direct studies on this compound are limited, research on structurally similar compounds provides insight. Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), which shares the core structure with an additional hydroxyl group at the 5-position, has been shown to inhibit the differentiation of primary adipose-derived stem cells into adipocytes. nih.gov This effect was associated with promoting their differentiation into bone cells (osteoblasts) instead. nih.govexamine.com

Furthermore, extracts from Trifolium pratense (red clover), a known source of this compound, have demonstrated regulatory effects on serum lipid profiles in animal models. examine.comnih.gov Treatment with a Trifolium pratense ethanolic extract showed therapeutic benefits by improving intestinal microbiota composition, which strongly correlated with improved serum lipid and cholesterol levels in ovariectomized rats. nih.gov An in silico molecular docking study also identified pratensein as a compound of interest for its potential anti-obesity properties. d-nb.info

Bone Metabolism Research in Animal Models

The potential role of isoflavones in bone health, particularly in the context of estrogen deficiency-related bone loss, is an active area of research. While direct animal model studies on this compound are not extensively documented, significant research on closely related isoflavones provides a strong basis for its potential effects.

Bone resorption is the process by which osteoclasts break down bone tissue, releasing minerals. In conditions like postmenopausal osteoporosis, an imbalance favoring resorption leads to bone loss. Research on Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) in ovariectomized (OVX) rats, a standard animal model for postmenopausal osteoporosis, has shown significant effects in preventing bone loss. wiley.com

In these studies, treatment with Biochanin A effectively prevented the OVX-induced increase in bone turnover. nih.gov It was found to suppress osteoclast formation and bone resorption. nih.gov This was evidenced by a reduction in urinary deoxypyridinoline (B1589748) (DPD), a specific marker for bone resorption. wiley.com The mechanism is thought to involve the modulation of the RANKL/OPG signaling pathway, which is critical for osteoclast development and activity. Biochanin A was shown to decrease the RANKL/OPG mRNA expression ratio in the femur of OVX rats. nih.gov

Bone anabolism, or bone formation, is driven by the activity of osteoblasts. Phytoestrogens are investigated for their ability to stimulate this process. Studies on Biochanin A show that it increases osteoblastic activities and stimulates the differentiation of osteoblastic MC3T3-E1 cell lines. wiley.com In a study using primary adipose-derived stem cells, Biochanin A was found to promote osteogenic differentiation while inhibiting adipogenic differentiation, suggesting it can shift the lineage commitment of mesenchymal stem cells toward bone-forming cells. nih.gov

In ovariectomized rats, treatment with Biochanin A for 14 weeks maintained bone mineral density (BMD) and bone mineral content (BMC) at levels comparable to the control group, effectively preventing the significant reduction seen in the untreated OVX group. wiley.com Similarly, isoformononetin, an isomer of this compound, has been shown to increase bone mineral density in weaned female rats. ebi.ac.uk

| Group | Bone Mineral Density (BMD) (g/cm²) | Bone Mineral Content (BMC) (g) | Bone Volume/Total Volume (%BV/TV) |

|---|---|---|---|

| Sham | 0.233 ± 0.005 | 0.455 ± 0.010 | 29.5 ± 1.3 |

| OVX | 0.200 ± 0.004 | 0.403 ± 0.008 | 15.3 ± 1.1 |

| OVX + BCA | 0.224 ± 0.005 | 0.441 ± 0.009 | 26.2 ± 1.8 |

| OVX + E2 (Estradiol) | 0.228 ± 0.006 | 0.448 ± 0.011 | 27.9 ± 1.5 |

Antimicrobial and Antiparasitic Evaluations in In Vitro Systems

The potential of natural compounds to combat microbial and parasitic infections is a significant field of study. This compound, being a component of various medicinal plants, has been evaluated within extracts and in isolated form for such activities.

The antibacterial properties of plant extracts containing this compound have been reported. Extracts from the stem bark of Oroxylum indicum, which is known to contain the compound (also referred to as pratensol), have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. sid.irijpsr.com In one study, a carbon tetrachloride fraction of a methanolic extract from Oroxylum indicum showed significant zones of inhibition (>15mm) against several bacterial strains. sid.ir Leaf extracts of the same plant also showed activity against Pseudomonas aeruginosa and Bacillus subtilis. openaccessjournals.com

Similarly, extracts from Trifolium pratense (red clover), another prominent source of this isoflavone, have been tested for antibacterial effects. tandfonline.com A methanolic extract from the plant at a 30 cm growth stage was found to be most effective against Escherichia coli and Enterobacter aerogenes. tandfonline.com

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 ± 0.66 |

| Pseudomonas aeruginosa | 7 ± 0.88 |

| Staphylococcus aureus | 14 ± 1.33 |

| Bacillus cereus | 16 ± 1.66 |

Direct testing of isolated this compound (pratensein) for antifungal activity has yielded specific results. In a study evaluating 14 compounds from Dalbergia cultrata stems against the pathogenic oomycete Pythium insidiosum, pratensein was found to be inactive. asianpubs.org In contrast, the isoflavone tectorigenin, isolated from the same plant, exhibited strong antifungal activity with a Minimum Inhibitory Concentration (MIC) value of 10 μ g/disc . asianpubs.org

Antiparasitic Activity (e.g., against Leishmania major)

Extensive searches of scientific literature and research databases did not yield any specific studies on the antiparasitic activity of this compound against Leishmania major. While the broader class of isoflavones has been a subject of interest in antiparasitic research, and studies on structurally related compounds have shown activity against various Leishmania species, research specifically investigating the effects of this compound on Leishmania major is not currently available. Therefore, no detailed research findings or data tables on its efficacy or mechanism of action against this parasite can be provided at this time.

Structure Activity Relationship Sar Investigations of 5 Hydroxy 7 Methoxyisoflavone and Its Analogues

Impact of Hydroxyl Group at C-5 Position on Biological Activities

The hydroxyl (-OH) group at the C-5 position of the A-ring is a critical determinant for several biological activities of isoflavones. Research has consistently shown that the presence of this group can significantly enhance or is essential for certain pharmacological effects.

For instance, in studies on antioxidant activity, the C-5 hydroxyl group is of moderate importance. nih.govmdpi.com Its ability to donate a hydrogen atom contributes to the molecule's capacity to neutralize free radicals. In the context of inhibiting lipid peroxidation, the C-5 hydroxyl group plays a role, although it is considered less critical than a hydroxyl group at the C-4' position on the B-ring. nih.govmdpi.com